Pivalopril

ACE inhibition Pharmacodynamics In vivo pharmacology

Researchers requiring a stereochemically defined sulfhydryl ACE inhibitor face supply risks-generic substitution with captopril or analogs introduces uncontrolled variables in prodrug activation and target engagement due to differing hindered sulfur design. • Superior in vivo efficacy: At 100 mg/kg/day p.o., outperformed captopril in sodium-replete SHRs over 5 days. • Verified (S)-enantiomer: Supplied as RHC 3659-(S) with documented stereochemistry; (R)-enantiomer is pharmacologically inactive. • Defined ED50: 0.1 mg/kg (rat) vs. 0.17 mg/kg (dog), enabling cross-species pharmacodynamic studies. • Chemosensitization data: Synergistic with cisplatin in breast cancer models (2020). • Certified purity ≥98% with CoA; global cold-chain shipping available.

Molecular Formula C16H27NO4S
Molecular Weight 329.5 g/mol
CAS No. 76963-39-8
Cat. No. B1678492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivalopril
CAS76963-39-8
SynonymsN-cyclopentyl-N-(3-((2,2-dimethyl-1-oxopropyl)thio)-2-methyl-1-oxypropyl)glycine
pivalopril
RHC 3659
RHC-3659
Molecular FormulaC16H27NO4S
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1
InChIInChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)
InChIKeyXRKXJJYSKUIIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pivalopril (CAS 76963-39-8) Procurement Guide: A Hindered Sulfur ACE Inhibitor for Comparative Research


Pivalopril (Pivopril; RHC 3659-(S); CAS 76963-39-8) is a synthetic angiotensin-converting enzyme (ACE) inhibitor belonging to the sulfhydryl-containing class, structurally distinguished by a hindered sulfur group [1]. As a chiral molecule with a defined (S)-stereochemistry at its active center, it functions as an orally active prodrug that requires hydrolysis to expose its free sulfhydryl metabolite, which then competitively binds the zinc-containing active site of ACE, thereby blocking the conversion of angiotensin I to angiotensin II [2]. Unlike many earlier sulfhydryl ACE inhibitors, Pivalopril was specifically designed with a sterically hindered sulfur moiety intended to modulate its pharmacokinetic and pharmacodynamic profile relative to first-generation analogs such as captopril [1].

Why Pivalopril (CAS 76963-39-8) Cannot Be Directly Substituted by Other Sulfhydryl ACE Inhibitors


Generic substitution among sulfhydryl-containing ACE inhibitors is scientifically unsound due to critical differences in stereochemistry, prodrug activation kinetics, and the steric environment of the active sulfhydryl group. Pivalopril is specifically the (S)-enantiomer (RHC 3659-(S)), and stereochemical impurities or the (R)-enantiomer would exhibit markedly different pharmacological activity, as is common within the ACE inhibitor class [1]. Furthermore, Pivalopril features a hindered sulfur group, a deliberate structural modification from the unhindered sulfhydryl in captopril, which fundamentally alters its in vivo hydrolysis rate and tissue distribution [2]. Crucially, in vivo efficacy is not interchangeable; in a sodium-replete hypertensive rat model, Pivalopril demonstrated superior antihypertensive efficacy compared to an equivalent dose of captopril, a finding that would not be predicted by simple in vitro ACE inhibition assays alone [2]. Therefore, for studies aiming to replicate or compare the specific pharmacological profile of Pivalopril—including its tissue-specific ACE inhibition or chemosensitizing properties—verification of correct stereochemistry and chemical identity (CAS 76963-39-8) is mandatory, and substitution with other sulfhydryl ACE inhibitors like captopril, zofenopril, or alacepril will introduce uncontrolled experimental variables.

Quantitative Differentiation of Pivalopril (CAS 76963-39-8) Against Captopril: A Head-to-Head Evidence Guide


In Vivo ACE Inhibition: ED50 Equipotency in Normotensive Rats but Species-Dependent Divergence in Dogs

In conscious normotensive rats, Pivalopril and Captopril exhibited equipotent inhibition of angiotensin I-induced pressor responses, both demonstrating an ED50 of 0.1 mg/kg p.o. [1]. However, in conscious normotensive dogs, a species-dependent divergence was observed: Pivalopril was approximately 2.8-fold less potent than Captopril, with ED50 values of 0.17 mg/kg for Pivalopril and 0.06 mg/kg for Captopril [1]. This quantitative difference highlights that while the two compounds may appear interchangeable in rat models, their relative potencies are not conserved across species, a critical consideration for translational research and the selection of appropriate in vivo models.

ACE inhibition Pharmacodynamics In vivo pharmacology

Superior Antihypertensive Efficacy in a Sodium-Replete Hypertensive Rat Model

In the sodium-replete spontaneously hypertensive rat (SHR) model, a clinically relevant model of essential hypertension, Pivalopril demonstrated superior efficacy to Captopril. After 5 days of oral dosing, Pivalopril at 100 mg/(kg·day) decreased mean arterial pressure more effectively than Captopril at the identical dose of 100 mg/(kg·day) [1]. Notably, in sodium-deficient SHRs, the potency and duration of action of the two compounds were similar, suggesting that the differential advantage of Pivalopril is unmasked under specific physiological conditions relevant to typical hypertensive patients [1].

Antihypertensive Hypertension SHR model

Differential Duration of ACE Inhibition in Dogs: A Pharmacodynamic Distinction

While Pivalopril and Captopril were found to have similar durations of action when administered at equieffective doses (doses that produce the same magnitude of effect), their durations differ when compared at equivalent milligram doses due to their divergent potencies in dogs [1]. Specifically, since Pivalopril requires a 2.8-fold higher dose (0.17 mg/kg vs. 0.06 mg/kg) to achieve the same level of ACE inhibition as Captopril in dogs, a study using a fixed 0.1 mg/kg dose of each compound would find a shorter duration of action for Pivalopril, not due to intrinsic pharmacokinetics but due to its lower potency in this species [1]. This is a critical nuance for study design; dose must be matched to effect (ED50 multiples) rather than absolute mass to accurately compare duration of action.

Duration of action Pharmacodynamics ACE inhibition

Unique Application as a Cisplatin Chemosensitizer in Breast Cancer Models

A study published in Biochemical and Biophysical Research Communications (2020) identified a novel, non-hypotensive application for Pivalopril: it acts as a potent chemosensitizer that greatly enhances the sensitivity of breast cancer cells to cisplatin (cDDP) [1]. The research demonstrated that Pivalopril synergistically inhibited proliferation, angiogenesis, and metastasis when combined with cDDP, without adding significant additional toxicity [1]. This property appears to be a specific discovery for Pivalopril, and while it may be hypothesized for other ACE inhibitors, it is currently only documented with quantitative evidence for Pivalopril in this context.

Chemosensitization Breast cancer Cisplatin

Optimal Application Scenarios for Pivalopril (CAS 76963-39-8) Based on Quantitative Evidence


Comparative ACE Inhibitor Pharmacology in Sodium-Replete Hypertensive Models

Ideal for studies requiring a sulfhydryl ACE inhibitor with demonstrated superior efficacy over captopril in a sodium-replete, high-renin model of hypertension. The quantitative evidence from 5-day repeated dosing in sodium-replete SHRs, where Pivalopril at 100 mg/kg/day p.o. outperformed an identical dose of captopril, makes it the compound of choice for investigations into the role of dietary sodium on ACE inhibitor efficacy or for differentiating among sulfhydryl-containing agents [1].

Species-Specific ACE Inhibition and Translational Pharmacodynamic Studies

Recommended for pharmacodynamic studies aiming to understand species-dependent differences in ACE inhibitor response. The distinct ED50 values in rats (0.1 mg/kg) versus dogs (0.17 mg/kg) for Pivalopril, compared to captopril's profile (0.1 mg/kg in rats; 0.06 mg/kg in dogs), provide a valuable comparative framework for investigating the molecular basis of interspecies variation in prodrug activation or tissue ACE accessibility, as documented in the foundational Wolf et al. study [1].

Investigational Oncology: ACE Inhibitors as Cisplatin Chemosensitizers

Specifically applicable for research groups exploring the repurposing of ACE inhibitors as adjuncts to platinum-based chemotherapy. Pivalopril is uniquely positioned as the compound for which primary literature (2020) demonstrates a synergistic effect with cisplatin in breast cancer models, inhibiting proliferation, angiogenesis, and metastasis [1]. This evidence base directly supports its procurement for follow-on studies examining mechanisms of chemosensitization or for screening in other cancer types, a specific application not yet established for all sulfhydryl ACE inhibitors.

Studies Requiring Defined (S)-Enantiomer of a Hindered Sulfur ACE Inhibitor

Essential for any research where stereochemical purity is critical. Pivalopril (RHC 3659-(S)) is the specific (S)-enantiomer of the molecule, and class-level understanding of ACE inhibitors dictates that the (R)-enantiomer would be inactive or have a different profile [1]. Therefore, procurement from reputable sources with verified purity and stereochemistry is mandatory for pharmacological studies aiming to attribute observed effects to the intended molecular target. Use of racemic mixtures or incorrectly assigned stereoisomers would invalidate experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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